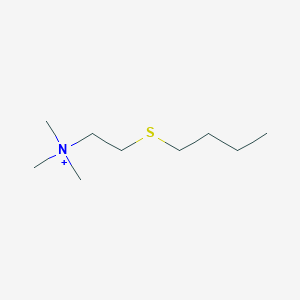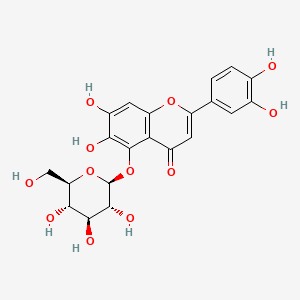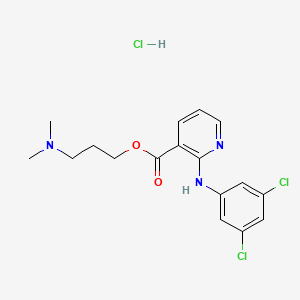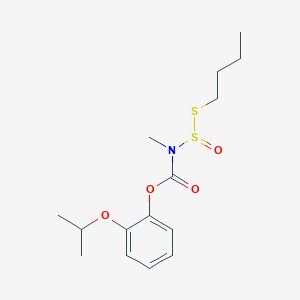
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves several steps, starting with the preparation of the isopropoxyphenyl derivative. This is followed by the introduction of the methyl and n-butylthiosulfinyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow reactions and the use of environmentally friendly solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propoxur: 2-Isopropoxyphenyl N-methyl carbamate, commonly used as a pesticide.
Carbaryl: 1-naphthyl N-methyl carbamate, another widely used pesticide.
Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, known for its insecticidal properties.
Uniqueness
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77276-07-4 |
|---|---|
Formule moléculaire |
C15H23NO4S2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(2-propan-2-yloxyphenyl) N-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO4S2/c1-5-6-11-21-22(18)16(4)15(17)20-14-10-8-7-9-13(14)19-12(2)3/h7-10,12H,5-6,11H2,1-4H3 |
Clé InChI |
JKEOMTAQGOOEEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCSS(=O)N(C)C(=O)OC1=CC=CC=C1OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


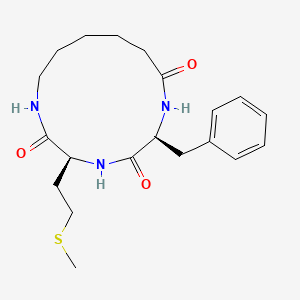
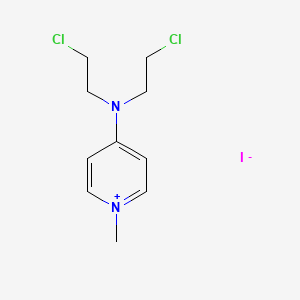
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
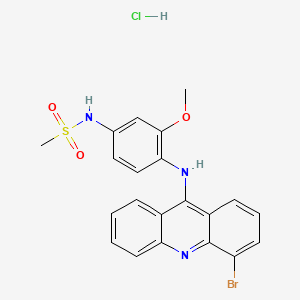
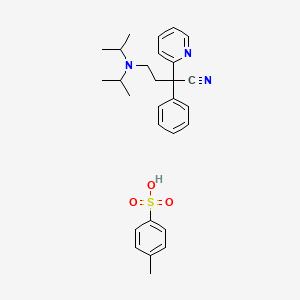
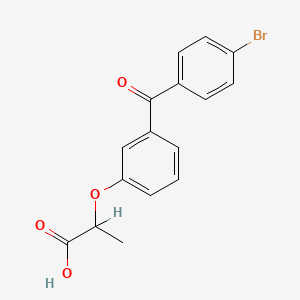
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)
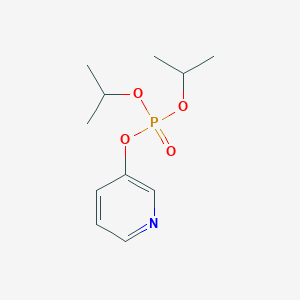
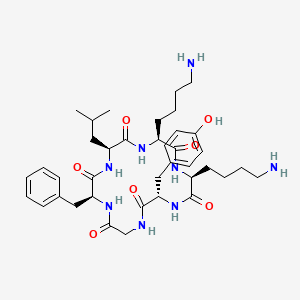
![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
